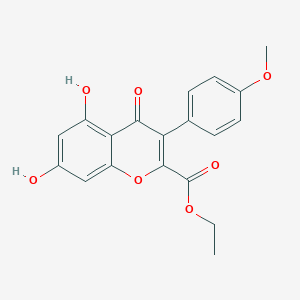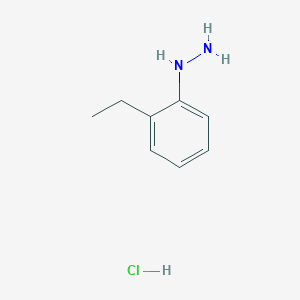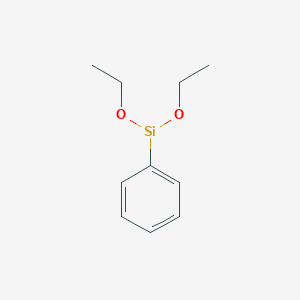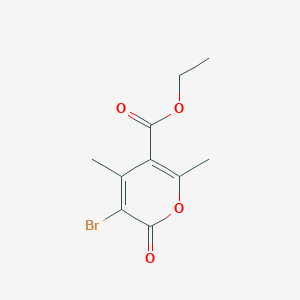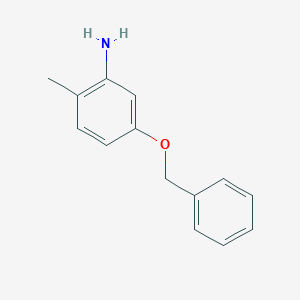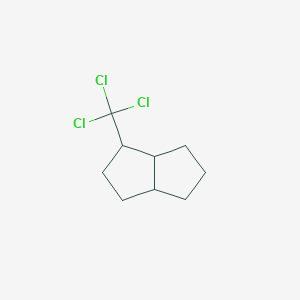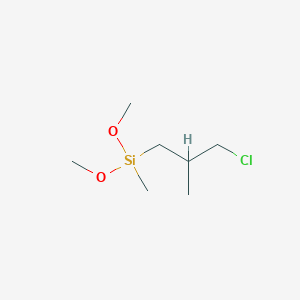
(3-Chloro-2-methylpropyl)dimethoxymethylsilane
描述
(3-Chloro-2-methylpropyl)dimethoxymethylsilane, also known as CMMS, is a chemical compound that belongs to the class of organosilanes. CMMS is widely used in scientific research due to its unique chemical properties.
作用机制
(3-Chloro-2-methylpropyl)dimethoxymethylsilane reacts with hydroxyl groups on the surface of materials, forming a covalent bond. This reaction results in the modification of the surface properties of the material, such as its hydrophobicity and adhesion. (3-Chloro-2-methylpropyl)dimethoxymethylsilane also acts as a crosslinking agent, forming a three-dimensional network of molecules.
Biochemical and Physiological Effects:
(3-Chloro-2-methylpropyl)dimethoxymethylsilane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively non-toxic and non-irritating to the skin and eyes.
实验室实验的优点和局限性
One of the main advantages of using (3-Chloro-2-methylpropyl)dimethoxymethylsilane in lab experiments is its ability to modify the surface properties of materials. This modification can improve the performance of the material in various applications. However, one limitation of using (3-Chloro-2-methylpropyl)dimethoxymethylsilane is its reactivity and potential for cross-contamination. Therefore, proper safety precautions should be taken when handling (3-Chloro-2-methylpropyl)dimethoxymethylsilane.
未来方向
There are many future directions for the use of (3-Chloro-2-methylpropyl)dimethoxymethylsilane in scientific research. One area of interest is the development of new hybrid materials with improved properties, such as increased strength and durability. Another area of interest is the modification of biological surfaces, such as cell membranes, for various applications in medicine and biotechnology. Additionally, the use of (3-Chloro-2-methylpropyl)dimethoxymethylsilane in the production of new adhesives and coatings is an area of ongoing research.
科学研究应用
(3-Chloro-2-methylpropyl)dimethoxymethylsilane is widely used in scientific research as a crosslinking agent, coupling agent, and surface modifier. It is used in the synthesis of hybrid materials, such as organic-inorganic composites, and in the modification of surfaces, such as glass and metal. (3-Chloro-2-methylpropyl)dimethoxymethylsilane is also used in the production of silicone rubber, adhesives, and coatings.
属性
CAS 编号 |
18244-20-7 |
|---|---|
分子式 |
C7H17ClO2Si |
分子量 |
196.75 g/mol |
IUPAC 名称 |
(3-chloro-2-methylpropyl)-dimethoxy-methylsilane |
InChI |
InChI=1S/C7H17ClO2Si/c1-7(5-8)6-11(4,9-2)10-3/h7H,5-6H2,1-4H3 |
InChI 键 |
KONYWZRRCDRQQS-UHFFFAOYSA-N |
SMILES |
CC(C[Si](C)(OC)OC)CCl |
规范 SMILES |
CC(C[Si](C)(OC)OC)CCl |
其他 CAS 编号 |
18244-20-7 |
物理描述 |
Liquid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
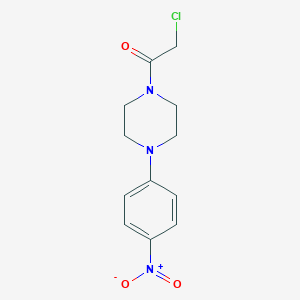
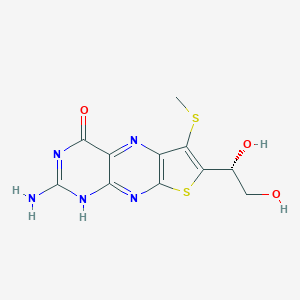

![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
